4-methyl-5-(phenoxymethyl)-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Description
This compound belongs to the 1,2,4-triazole-3-thione class, characterized by a sulfur-containing heterocyclic core. Its structure features:
Properties
Molecular Formula |
C16H22N4OS |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-methyl-5-(phenoxymethyl)-2-(piperidin-1-ylmethyl)-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C16H22N4OS/c1-18-15(12-21-14-8-4-2-5-9-14)17-20(16(18)22)13-19-10-6-3-7-11-19/h2,4-5,8-9H,3,6-7,10-13H2,1H3 |
InChI Key |
HIETUGGKZWDPRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN(C1=S)CN2CCCCC2)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazinecarbothioamides
The most widely employed method for synthesizing 1,2,4-triazole-3-thiones involves the base-mediated cyclization of hydrazinecarbothioamides. For example, hydrazinecarbothioamides derived from acylhydrazides and isothiocyanates undergo intramolecular cyclization in alkaline media to form the triazolethione core. This method has been optimized for yields exceeding 80% in compounds such as 4-amino-5-aryl-1,2,4-triazole-3-thiones.
Key reaction parameters :
-
Base : Sodium hydroxide (2N) or potassium hydroxide in ethanol.
-
Temperature : Reflux conditions (70–90°C).
Retrosynthetic Analysis of the Target Compound
The target molecule features three distinct substituents:
-
Phenoxymethyl group at position 5.
-
Piperidin-1-ylmethyl group at position 2.
-
Methyl group at position 4.
A plausible retrosynthetic disconnection involves sequential introduction of these groups through:
-
Step 1 : Formation of the triazolethione core with a phenoxymethyl substituent.
-
Step 2 : Functionalization at position 2 via Mannich reaction or alkylation.
-
Step 3 : Methylation at position 4.
Proposed Synthetic Routes
Synthesis of Phenoxymethyl-Substituted Precursor
-
Esterification : React phenol derivatives with ethyl bromoacetate to form ethyl phenoxyacetate analogs, as demonstrated in the synthesis of ethyl 2-(4-acetamidophenoxy)acetate.
-
Hydrazinolysis : Treat the ester with hydrazine hydrate to yield phenoxyacetyl hydrazide.
-
Thiosemicarbazide Formation : React the hydrazide with methyl isothiocyanate to introduce the methyl group at position 4.
Intermediate structure :
Cyclization to Triazolethione Core
Cyclize the thiosemicarbazide in basic media (2N NaOH/EtOH) under reflux to form 4-methyl-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Introduction of Piperidin-1-ylmethyl Group
-
Mannich Reaction : React the triazolethione with piperidine and formaldehyde in ethanol. The acidic N-H proton at position 2 facilitates nucleophilic attack, yielding the piperidin-1-ylmethyl substituent.
Conditions :
-
Molar ratio : 1:1:1 (triazolethione:piperidine:formaldehyde).
-
Temperature : 60°C, 4–6 hours.
Synthesis of 4-Methyl-5-(Phenoxymethyl)-1,2,4-Triazole-3-Thione
Follow Steps 3.1.1–3.1.2 to obtain the core structure.
Alkylation at Position 2
-
Reagent : Chloromethylpiperidine or bromomethylpiperidine.
-
Base : Potassium carbonate in DMF.
-
Conditions : 80°C, 12 hours.
Challenge : Competing alkylation at sulfur or nitrogen may necessitate protective group strategies.
Optimization and Challenges
regioselectivity in Cyclization
The orientation of substituents during cyclization is critical. Studies show that electron-withdrawing groups on the acylhydrazide favor cyclization at the terminal nitrogen, directing substituents to position 5.
Competing Reactions in Mannich Functionalization
Unreacted formaldehyde may lead to dimerization. Adding formaldehyde slowly and using excess piperidine mitigates this.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR : Key signals include:
-
Piperidinyl protons: δ 2.4–2.6 (m, 6H).
-
Phenoxymethyl: δ 4.8 (s, 2H).
-
-
LC-MS : Expected [M+H]⁺ at m/z 363.
Comparative Yields
| Route | Step | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Cyclization | 75 | 95 |
| 1 | Mannich Reaction | 65 | 90 |
| 2 | Alkylation | 58 | 88 |
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-(phenoxymethyl)-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The phenoxymethyl and piperidin-1-ylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of triazole-thione compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds display enhanced activity against various bacterial strains, including gram-positive and gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
Anticancer Potential
The compound has been evaluated for its anticancer properties against multiple cancer cell lines. In vitro studies indicate that it can induce cytotoxicity in cancer cells by triggering apoptosis or inhibiting cell proliferation pathways. For example, the NCI-60 cell line screening revealed promising results, suggesting that the compound may serve as a lead structure for developing new anticancer agents .
Neuroprotective Effects
Preliminary studies suggest that triazole derivatives may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The piperidine moiety is thought to enhance blood-brain barrier penetration, allowing the compound to exert effects within the central nervous system .
Synthesis and Characterization
The synthesis of 4-methyl-5-(phenoxymethyl)-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multi-step procedures including the formation of the triazole ring and subsequent functionalization with phenoxy and piperidine groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Antimicrobial Evaluation
A study investigated the antimicrobial activity of a series of triazole-thione derivatives against standard bacterial strains using disc diffusion methods. Results indicated that compounds with specific substitutions exhibited superior activity against Bacillus cereus and Staphylococcus aureus compared to controls .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| A | Bacillus cereus | 20 |
| B | Staphylococcus aureus | 18 |
| C | Escherichia coli | 15 |
Case Study 2: Cytotoxicity Testing
In a cytotoxicity assay involving various cancer cell lines (e.g., MCF7 and HCT116), the compound demonstrated IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent. The results highlighted the importance of structural modifications on biological activity .
Mechanism of Action
The mechanism of action of 4-methyl-5-(phenoxymethyl)-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Key Observations :
- 5-Substituents: Aromatic groups (e.g., thiophene, pyridine, phenoxymethyl) enhance bioactivity through hydrophobic interactions and electron donation .
- 4-Substituents : Halogenated aryl groups (e.g., bromo, chloro) improve antimicrobial potency by increasing electrophilicity .
- 2-Substituents : Piperidine derivatives exhibit superior corrosion inhibition and metabolic stability compared to morpholine or piperazine analogs .
Metabolic Stability
Biological Activity
4-Methyl-5-(phenoxymethyl)-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its biological significance. The presence of the piperidine moiety and phenoxy group contributes to its pharmacological profile. The molecular formula is , with a molecular weight of approximately 378.48 g/mol.
Anticancer Properties
Research indicates that compounds containing the triazole-thione structure exhibit notable anticancer activity. For instance, derivatives of 1,2,4-triazole-thiones have been evaluated against various cancer cell lines:
In one study, the compound was shown to induce apoptosis in cancer cells through the inhibition of key survival pathways, including those mediated by Bcl-2 proteins .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have reported that triazole derivatives possess significant bactericidal and fungicidal activities. For example, some derivatives demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as various fungi .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymes : The compound has been shown to inhibit enzymes such as EGFR and Src kinase, which are critical in cancer proliferation pathways.
- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential .
- Antioxidant Activity : Some studies suggest that triazole derivatives can scavenge free radicals, thereby reducing oxidative stress in cells .
Study 1: Anticancer Efficacy
In a study conducted by Arafa et al., several triazole derivatives were synthesized and screened for anticancer activity against multiple cell lines including PC-3 (prostate), HCT-116 (colon), and ACHN (renal). The results indicated that certain derivatives had IC50 values lower than standard chemotherapeutics like erlotinib .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of triazole derivatives derived from this compound. These compounds were tested against various bacterial strains and showed promising results in inhibiting growth at low concentrations .
Q & A
Q. What synthetic routes are commonly employed for preparing this triazole-thione and its derivatives?
The compound is synthesized via nucleophilic substitution reactions. For example, S-alkylation of thiol precursors (e.g., 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thiol) with sodium monochloroacetate in aqueous medium, followed by acidification, yields target derivatives . Mannich reactions with formaldehyde and piperazine derivatives introduce the piperidinylmethyl group . Optimization studies recommend ethanol or DMF as solvents and room-temperature stirring (1–2 hours) for high yields (>75%) .
Q. Which spectroscopic techniques are critical for structural characterization?
- IR Spectroscopy : Identifies the C=S thione stretch (~1200–1250 cm⁻¹) and aromatic C-H vibrations .
- NMR : ¹H NMR confirms substituent positions (e.g., piperidinylmethyl protons at δ 2.5–3.5 ppm as multiplets; phenoxymethyl as a singlet at δ 5.1–5.3 ppm). ¹³C NMR detects the thiocarbonyl carbon at δ 165–170 ppm .
- DFT Calculations : B3LYP/6-311G(d,p) models predict vibrational frequencies and chemical shifts with <5% deviation from experimental data .
Q. What computational tools predict the compound's biological activity?
PASS Online® predicts antimicrobial (Pa = 0.82), anticancer (Pa = 0.75), and antifungal (Pa = 0.68) activities based on structural analogs . SwissADME estimates pharmacokinetic properties (e.g., logP = 2.8, GI absorption = 65%), while AutoDock Vina models binding affinities (e.g., −9.2 kcal/mol against CYP51) .
Q. Which in vitro assays evaluate antimicrobial activity?
Follow CLSI guidelines (M07-A10/M11-A8) for:
- Bacteria : Broth microdilution against S. aureus (ATCC 29213) and E. coli (ATCC 25922). Active derivatives show MIC ≤8 µg/mL .
- Fungi : Sabouraud dextrose broth against C. albicans (ATCC 90028) with MIC ≤4 µg/mL for potent analogs .
Advanced Research Questions
Q. How can contradictions between experimental and computational data (e.g., NMR shifts) be resolved?
Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:
- Variable-Temperature NMR : Assess dynamic processes (e.g., piperidinylmethyl rotation) .
- DFT Refinement : Adjust torsional angles (±20° increments) in computational models to match experimental δH/δC values .
- Solvent Correction : Apply IEF-PCM solvent models to NMR calculations, reducing deviations to <1 ppm .
Q. What strategies enhance biological activity via structural modifications?
- Phenoxymethyl Group : Introduce electron-withdrawing substituents (e.g., -NO₂, -CF₃) to improve antifungal IC₅₀ by 3-fold .
- Piperidinylmethyl Optimization : Replace N-methyl with bulkier groups (e.g., benzyl) to enhance CYP51 binding (ΔG = −10.4 kcal/mol) .
- Thione Replacement : Substitute sulfur with selenium to boost antioxidant activity (EC₅₀ = 12 µM vs. 28 µM for thione) .
Q. How does conformational flexibility impact pharmacological properties?
DFT energy profiles reveal rotational barriers (~5 kcal/mol) around the CH₂-N bond in the piperidinylmethyl group. Synclinal conformers (torsion angle ~60°) optimize binding to fungal CYP51, reducing IC₅₀ from 12 µM (antiperiplanar) to 4 µM . Molecular dynamics simulations (100 ns) show stable binding poses with RMSD <2 Å .
Q. What methodologies enable regioselective functionalization of the triazole ring?
Q. How can QSAR models guide derivative design?
3D-QSAR (CoMFA/CoMSIA) on 45 derivatives identifies critical steric (58% contribution) and electrostatic (32%) fields. Optimal logP (2.5–3.5) balances solubility and membrane permeability. ADMET predictors filter candidates with CYP3A4 inhibition risk <30% and BBB penetration >0.8 .
Q. What experimental designs address low yields in Mannich reactions?
- Solvent Screening : DMF outperforms ethanol (yield 85% vs. 62%) due to better stabilization of ionic intermediates .
- Catalyst Optimization : Add 5 mol% K₂CO₃ to reduce reaction time from 6 hours to 2 hours .
- Temperature Control : Maintain 0–5°C to minimize byproduct formation (<5%) during formaldehyde addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
